Propanamide, N-4-piperidinyl-
Description
Context within the Propanamide Class of Organic Compounds
Propanamides are a class of amides derived from propanoic acid. The core structure of Propanamide, N-4-piperidinyl- consists of a three-carbon chain with a carbonyl group and a nitrogen atom, which is in turn bonded to a piperidinyl group. nih.govontosight.ai This places it within the broader family of N-substituted piperidines, a class of compounds frequently encountered in pharmaceutical research due to the favorable physicochemical properties that the piperidine (B6355638) ring imparts to molecules. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and the piperidine nitrogen) allows for diverse interactions with biological targets. nih.gov
Significance in Medicinal Chemistry Research and Development
The true significance of Propanamide, N-4-piperidinyl- lies in its role as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents. ontosight.ai The 4-aminopiperidine (B84694) core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov
This compound and its derivatives are instrumental in creating a variety of therapeutic agents. The piperidine ring can be further substituted at the 1-position, and the propanamide group can be modified, leading to a vast library of potential drug candidates. google.com For instance, N-acylation of the piperidine nitrogen or substitution on the phenyl ring (in related structures) can dramatically alter the pharmacological profile of the resulting molecules. nih.gov
Overview of Key Research Areas for Propanamide, N-4-piperidinyl- and Related Structures
Research involving the Propanamide, N-4-piperidinyl- scaffold is diverse and has led to the development of compounds with a wide array of therapeutic applications.
Opioid Analgesics: One of the most prominent areas of research is in the field of opioid analgesics. The N-phenylpropanamide moiety attached to a 4-piperidinyl ring is a core structural feature of the potent synthetic opioid fentanyl and its numerous analogues. researchgate.netdtic.milpharmacompass.com Researchers have extensively explored how modifications to this basic structure, such as the addition of a methyl group to the piperidine or phenyl ring, influence analgesic potency and receptor selectivity. nih.gov
Anticancer Agents: More recent research has explored the potential of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety as anticancer agents. ajol.inforesearchgate.net Studies have shown that certain compounds in this class exhibit significant cytotoxic activity against various cancer cell lines. ajol.info
Cognition Enhancers: Derivatives of 4-aminopiperidine have also been investigated as potential cognition-enhancing drugs. By modifying the piperazine (B1678402) ring of previously identified nootropic agents, researchers have created 4-aminopiperidine analogues that show high activity in preclinical models of cognition. nih.gov
Other Therapeutic Targets: The versatility of the 4-aminopiperidine scaffold has led to its investigation in a variety of other therapeutic areas. For example, derivatives have been synthesized and evaluated for their activity as inhibitors of the human apical sodium-dependent bile acid transporter (hASBT), which could have applications in managing cholesterol levels. nih.gov Furthermore, certain 4-aminopiperidine derivatives have shown affinity for somatostatin (B550006) receptors, suggesting their potential use in treating diseases where these receptors are implicated. google.com
The continued exploration of Propanamide, N-4-piperidinyl- and its analogues underscores its importance as a foundational structure in the ongoing quest for new and improved therapeutic agents.
Chemical Properties of Propanamide, N-4-piperidinyl-
| Property | Value | Source |
| Molecular Formula | C8H16N2O | nih.gov |
| Molecular Weight | 156.23 g/mol | nih.gov |
| IUPAC Name | N-piperidin-4-ylpropanamide | nih.gov |
| CAS Number | 139112-22-4 | nih.gov |
| XLogP3-AA | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVBSTSIXRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362948 | |
| Record name | Propanamide, N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139112-22-4 | |
| Record name | Propanamide, N-4-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Propanamide, N 4 Piperidinyl and Its Analogues
General Synthetic Pathways for the Propanamide Moiety
The formation of the propanamide linkage, an amide bond, is a cornerstone of the synthesis of N-4-piperidinyl-propanamide derivatives. This transformation typically involves the coupling of a 4-aminopiperidine (B84694) derivative with a propanoyl precursor.
One of the most common and direct methods is the acylation of the 4-amino group with propanoyl chloride or propionic anhydride . This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (Hünig's base), to neutralize the hydrochloric acid or propionic acid byproduct. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Alternatively, propionic acid can be coupled directly with the 4-aminopiperidine intermediate using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions. Other modern coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The selection of the specific method and reagents often depends on the complexity of the substrates, the presence of other functional groups, and the desired scale of the reaction.
Approaches for Piperidine (B6355638) Ring Construction and Modification
Construction of the Piperidine Ring:
Hydrogenation of Pyridine (B92270) Derivatives: A prevalent method for synthesizing the piperidine core is the reduction of substituted pyridines. This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure. The conditions can be tailored to achieve specific stereochemical outcomes.
Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies can be employed. These include the Dieckmann condensation of acyclic amino esters, reductive amination of dicarbonyl compounds, and aza-Michael additions. These methods allow for the construction of the piperidine ring with pre-installed functional groups.
Multi-component Reactions: One-pot multi-component reactions (MCRs) offer an efficient approach to construct highly substituted piperidines from simple starting materials. For example, the Hantzsch dihydropyridine (B1217469) synthesis and subsequent aromatization and reduction can provide access to functionalized piperidines.
Modification of the Piperidine Ring:
N-Alkylation/Arylation: The nitrogen atom of the piperidine ring is a common site for modification. This is typically achieved through nucleophilic substitution with alkyl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the introduction of aryl or heteroaryl groups.
Substitution at the 4-Position: The 4-position of the piperidine ring is a key point of diversity. Starting from a 4-piperidone (B1582916), a wide range of substituents can be introduced. Reductive amination of 4-piperidone with a primary amine is a common method to install the crucial 4-amino group. Subsequent reactions on this amino group or on other functional groups at the 4-position allow for the synthesis of diverse analogues.
Multi-Step Synthesis of N-4-piperidinyl-Propanamide Derivatives
The synthesis of N-4-piperidinyl-propanamide derivatives is typically a multi-step process that involves the strategic formation of a substituted piperidine intermediate followed by the introduction of the propanamide chain.
Formation of Substituted Piperidine Intermediates
A common starting material for the synthesis of many N-4-piperidinyl-propanamide analogues is N-substituted-4-piperidone . The substituent on the nitrogen atom is often introduced early in the synthesis and can be varied to produce a range of analogues. For instance, in the synthesis of fentanyl, a well-known analogue, 4-piperidone is first N-alkylated with a phenethyl group. nih.govplos.org
The key step in forming the necessary intermediate is the introduction of the 4-amino group. This is frequently accomplished through reductive amination of the N-substituted-4-piperidone. This reaction involves the condensation of the ketone with an amine, such as aniline, to form an enamine or iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reducing agent can influence the stereochemical outcome of the reaction. nih.gov
An alternative approach to 4-aminopiperidine intermediates starts from commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The ester group can be converted to an amine via a Curtius rearrangement . This involves the conversion of the carboxylic acid (obtained by hydrolysis of the ester) to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate furnishes the desired 4-aminopiperidine. This method allows for the synthesis of 4-substituted-4-aminopiperidines by first alkylating the carbon adjacent to the ester group.
Introduction of the Propanamide Chain
Once the appropriately substituted 4-aminopiperidine intermediate is synthesized, the final step is the introduction of the propanamide chain. As discussed in section 2.1, this is an amide bond formation reaction.
A widely used method is the acylation of the 4-amino group with propanoyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. This reaction is typically performed in an aprotic solvent such as dichloromethane at reduced temperatures to control the reactivity. nih.govplos.org
Alternatively, propionic acid can be coupled with the 4-aminopiperidine using standard peptide coupling reagents. This approach is often preferred when dealing with sensitive substrates where the use of a reactive acyl chloride might lead to side reactions.
| Starting Material | Key Intermediate | Reagents for Propanoylation | Final Product | Reference |
| N-phenethyl-4-piperidone | N-phenethyl-4-anilinopiperidine | Propanoyl chloride, Triethylamine | Fentanyl | nih.gov |
| Ethyl isonipecotate | N-protected-4-aminopiperidine | Propionic acid, EDC, HOBt | N-(piperidin-4-yl)propanamide derivative |
Diastereoselective and Enantioselective Synthesis
The synthesis of chiral N-4-piperidinyl-propanamide derivatives, where the piperidine ring contains stereocenters, requires stereocontrolled synthetic methods.
Diastereoselective Synthesis:
The relative stereochemistry of substituents on the piperidine ring can often be controlled during the ring-forming or ring-modifying steps. For example, the reduction of a substituted pyridine can lead to the formation of specific diastereomers of the resulting piperidine depending on the catalyst and reaction conditions. Similarly, the reductive amination of a chiral 4-piperidone can proceed with a degree of diastereoselectivity, influenced by the steric bulk of the substituents and the reducing agent employed. For instance, the synthesis of 3-alkyl-4-anilinopiperidines often results in a mixture of cis and trans diastereomers, which can be separated by chromatography.
Enantioselective Synthesis:
The preparation of enantiomerically pure or enriched N-4-piperidinyl-propanamide analogues can be achieved through several strategies:
Resolution of Racemates: A classical approach involves the separation of a racemic mixture of a key intermediate, such as a chiral 4-aminopiperidine, using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials from nature, such as amino acids or alkaloids, to construct the chiral piperidine scaffold.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For example, asymmetric hydrogenation of a prochiral substituted pyridine or enamine intermediate can provide access to enantiomerically enriched piperidines. Copper-catalyzed asymmetric cyclization reactions have also been developed for the enantioselective synthesis of chiral piperidines.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary is removed.
Advanced Synthetic Techniques for Complex Propanamide-Piperidinyl Hybrids
Modern synthetic chemistry offers advanced techniques to improve the efficiency, safety, and scalability of the synthesis of complex molecules like propanamide-piperidinyl hybrids.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, including fentanyl and its analogues. scielo.br In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with highly reactive or hazardous intermediates. Multi-step syntheses can be telescoped into a continuous sequence, minimizing the need for isolation and purification of intermediates.
Multi-component Reactions (MCRs):
MCRs are convergent reactions in which three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants. The Ugi four-component reaction, for example, can be utilized to rapidly generate a library of complex bis-amide analogues of fentanyl. nih.gov This approach offers a high degree of molecular diversity from a small set of starting materials, making it a valuable tool in drug discovery for the rapid synthesis of novel propanamide-piperidinyl hybrids.
Biocatalysis:
The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. While not yet widely reported for the direct synthesis of N-4-piperidinyl-propanamide, enzymes such as lipases and proteases can be used for the stereoselective acylation of amines or the resolution of racemic intermediates.
Mannich Reaction-Based Synthesis
The Mannich reaction is a cornerstone in organic synthesis for forming C-C bonds through the aminoalkylation of an acidic proton located on a carbon atom. ias.ac.in It is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The product, a β-amino-carbonyl compound, is known as a Mannich base. wikipedia.org This reaction is particularly valuable in constructing the piperidine ring, a key structural motif in numerous pharmaceutically relevant molecules. nih.govijpsr.com
The general mechanism commences with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This ion reacts with an enol formed from the active hydrogen compound, such as a ketone, to yield the final Mannich base. wikipedia.org In the context of piperidine synthesis, domino processes that include consecutive Mannich reactions can be employed to build the heterocyclic ring system efficiently. nih.gov For instance, a stereoselective approach for synthesizing poly-substituted piperidines can be achieved using ammonium (B1175870) acetate (B1210297) as both a nitrogen source and a catalyst. nih.gov
The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives. By varying the three core components, diverse substitutions can be introduced onto the resulting piperidine or appended structures. This adaptability makes it a powerful tool for creating libraries of analogues for further investigation. The introduction of the aminoalkyl group via the Mannich reaction can also enhance properties such as solubility and bioavailability. ias.ac.in
Table 1: Components of a General Mannich Reaction for Piperidine Synthesis
| Component | Role | Example Reactants |
| Active Hydrogen Compound | Provides the carbon nucleophile (enol form) | Ketones, Aldehydes, β-keto esters |
| Aldehyde | Forms the electrophilic iminium ion | Formaldehyde, Benzaldehyde |
| Amine | Nitrogen source for the iminium ion and final base | Ammonia, Ammonium Acetate, Piperidine |
Coupling Reactions for Heterocyclic Appended Derivatives
To enhance the structural diversity and explore structure-activity relationships, various heterocyclic systems can be appended to the Propanamide, N-4-piperidinyl- scaffold using coupling reactions. These methods allow for the covalent linking of distinct molecular fragments, often with high precision and yield.
One prominent strategy involves the multi-step synthesis of derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety. bohrium.comresearchgate.net This synthetic route typically begins with a commercially available starting material, such as ethyl 4-piperidinecarboxylate, which undergoes a series of transformations to build the final complex molecule. bohrium.comresearchgate.net The sequence involves reactions with reagents like 4-methylbenzenesulfonylchloride, hydrazine (B178648) hydrate, and carbon disulfide to construct the oxadiazole ring system attached to the piperidine core. bohrium.com The final step often involves coupling the heterocyclic intermediate with various aryl amines via the formation of a propanamide linkage, for example, by using 2-bromopropionyl bromide. bohrium.comresearchgate.net This approach has been successfully used to generate a library of N-(substituted)-2-[[5-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol-2-yl]thio]-propanamides. bohrium.com
Palladium-catalyzed cross-coupling reactions are another critical tool for appending aromatic and heterocyclic groups, offering excellent control over regioselectivity. These reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings, enable the formation of carbon-carbon or carbon-nitrogen bonds between the piperidine scaffold and a wide range of heterocyclic partners. This strategy is essential for creating analogues with tailored electronic and steric properties for specific biological targets.
Table 2: Example Synthesis of Heterocyclic Appended Propanamide, N-4-piperidinyl- Derivatives
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Ethyl 4-piperidinecarboxylate, 4-methylbenzenesulfonylchloride | Base | Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate | researchgate.net |
| 2 | Step 1 Product, Hydrazine hydrate | Reflux | 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarbohydrazide | bohrium.com |
| 3 | Step 2 Product, Carbon disulfide, Potassium hydroxide | Ethanol, Reflux | 5-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol | bohrium.com |
| 4 | Step 3 Product, 2-Bromopropionyl bromide, Various Aryl Amines | DMF, LiH | N-(substituted)-2-[[5-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol-2-yl]thio]-propanamide | bohrium.comresearchgate.net |
Structure Activity Relationship Sar Studies of Propanamide, N 4 Piperidinyl Derivatives
Conformational Analysis and Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. longdom.org For N-4-piperidinyl-propanamide derivatives, both the conformation of the piperidine (B6355638) ring and the stereocenters within the molecule can lead to dramatic differences in pharmacological profiles among stereoisomers. longdom.orgunimi.it
A compelling example is found in the stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent fentanyl analog. This compound has four distinct stereoisomers, which were synthesized and evaluated to determine their individual activities. nih.gov X-ray analysis and NMR spectroscopy were used to establish the absolute configurations. nih.gov The study revealed that biological activity is highly dependent on the specific stereochemistry:
The (2S,3R,4S) isomer was identified as one of the most potent opioid agonists known, with an estimated potency in rhesus monkeys between 20,000 and 50,000 times that of morphine. Its effects were found to be mediated largely by the µ-opioid receptor. nih.gov
The (2R,3R,4S) isomer, while also a potent agonist, exhibited mixed µ, δ, and κ agonist effects. nih.gov
The (2R,3S,4R) isomer showed high affinity for the µ-opioid receptor but lower potency compared to the other agonists. nih.gov
In stark contrast, the (2S,3S,4R) isomer acted as a weak µ antagonist. nih.gov
This profound variation underscores that specific spatial orientations are required for optimal receptor binding and activation. The conformation of the piperidine ring and the orientation of its substituents dictate how the molecule fits into the receptor's binding pocket, highlighting the essential role of stereochemical analysis in drug design. longdom.orgnih.gov
Table 1: Opioid Receptor Binding Affinities of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide Stereoisomers Data extracted from studies on stereoisomer binding and activity. nih.govNote: Lower Kᵢ values indicate higher binding affinity.
| Isomer Configuration | µ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
| (2S,3R,4S) | 0.034 | 1.1 | 1.3 |
| (2R,3R,4S) | 0.019 | 0.12 | 0.18 |
| (2R,3S,4R) | 0.019 | 1.3 | 2.5 |
| (2S,3S,4R) | 0.31 | 10 | 18 |
Influence of Substituents on the Piperidine Ring and N-Propanamide Moiety
Modifications to the piperidine ring and the N-propanamide side chain are fundamental strategies for modulating the pharmacological activity of this class of compounds.
The addition of small alkyl groups to the piperidine ring can significantly enhance potency. The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can increase potency substantially compared to the parent compound, fentanyl. scienceopen.com However, the effect is stereospecific; the cis-(3R,4S) isomer of 3-methylfentanyl is much more potent than other isomers. scienceopen.com
Substitutions at the 4-position of the piperidine ring also have a profound impact. For instance, the addition of a carbomethoxy group at the 4-position of the anilino group leads to carfentanil, an analog with significantly higher potency than fentanyl. scienceopen.com These modifications demonstrate that even small alkyl or functional group additions, when correctly placed, can optimize interactions within the receptor binding site.
Modifications to the aromatic rings, particularly the N-phenyl group of the propanamide moiety, are crucial for tuning receptor affinity and selectivity. nih.gov In a series of N-(piperidin-4-yl)benzamide derivatives, substitutions on the benzamide (B126) ring were shown to influence bioactivity. nih.gov Similarly, in studies targeting dopamine (B1211576) receptors, modifications to the aryl group linked to the piperidine (or a related piperazine) core and the aryl group of the carboxamide portion were systematically explored. nih.gov
For example, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, replacing an N-phenyl group with a 2,3-dichlorophenyl moiety significantly increased affinity for the D₃ dopamine receptor. Further optimization of the other aromatic ring (the arylcarboxamide) with groups like 7-methoxy-2-benzofuran also led to high-affinity D₃ ligands. nih.gov This highlights that electronic and steric properties of substituents on the aromatic rings are key to achieving desired biological endpoints.
Structural Determinants of Receptor Interaction and Selectivity
The N-4-piperidinyl-propanamide scaffold, particularly in fentanyl and its analogs, possesses several key structural features that determine its interaction with opioid receptors. nih.gov The core of these molecules is the piperidine ring, which is typically substituted at the 1 and 4 positions. nih.gov
Key interactions for high-affinity binding include:
The Piperidine Nitrogen: At physiological pH, this nitrogen is protonated, forming a crucial ionic interaction with an acidic residue (such as Asp147 in the µ-opioid receptor) in the receptor's binding pocket.
The N-Phenethyl Group: This group at the 1-position of the piperidine ring fits into a hydrophobic pocket within the receptor, contributing significantly to binding affinity. nih.gov
The 4-Anilino N-Propanamide Group: This portion of the molecule engages in additional interactions. The phenyl ring of the anilino group occupies another hydrophobic pocket, while the propanamide moiety provides further points of contact. nih.gov
Selectivity for different receptor subtypes is governed by subtle structural variations that exploit differences in the receptor binding sites. For instance, the stereochemistry of the 3-methyl group in ohmefentanyl isomers dictates whether the compound acts as a selective µ-agonist, a mixed-activity agonist, or an antagonist. nih.gov In the context of dopamine receptor ligands, elongating an alkyl chain between the piperidine (or piperazine) core and the amide moiety was found to improve affinity for the D₃ receptor while decreasing D₄ affinity, demonstrating that linker length is a critical determinant of selectivity. nih.gov
Table 2: Influence of Aromatic and Linker Modifications on Dopamine Receptor Affinity Data adapted from studies on arylpiperazine carboxamides, a related scaffold. nih.govNote: Lower Kᵢ values indicate higher binding affinity.
| Compound Modification | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) |
| Base Compound (Ethyl linker, 2-methoxyphenyl) | 1600 | 145 | 16 |
| Linker Elongation (Butyl linker, 2-methoxyphenyl) | 260 | 3.23 | 125 |
| Aromatic Substitution (Butyl linker, 2,3-dichlorophenyl) | 185 | 0.93 | 100 |
| Combined Modification (Butyl linker, 2,3-dichlorophenyl, modified carboxamide) | >1000 | 0.13 | 415 |
Comparative SAR with Related Propanamide-Based Scaffolds
The SAR of N-4-piperidinyl-propanamides can be better understood by comparing them to structurally related molecules. The fentanyl family of compounds is derived from the phenylpiperidine scaffold, which is synthetically distinct from opioids derived from the morphine scaffold. nih.govwikipedia.org
Other classes of molecules utilize the propanamide moiety but with entirely different scaffolds. For example, researchers have synthesized and tested (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives and naproxen-sulfonamide propanamide conjugates for antimicrobial and anti-inflammatory activities, respectively. frontiersin.orgresearchgate.net The SAR for these compounds is distinct, driven by the unique interactions of the indole (B1671886) or naproxen-sulfonamide scaffolds with their respective biological targets. This diversity illustrates the versatility of the propanamide group as a component in medicinal chemistry, where its contribution to biological activity is highly dependent on the core structure to which it is attached.
Preclinical Pharmacological Investigations: Mechanism of Action and Receptor Interactions
Elucidation of Molecular Mechanisms of Action for Propanamide, N-4-piperidinyl- Analogues
The mechanism of action for analogues of Propanamide, N-4-piperidinyl- is primarily dictated by their interaction with specific protein targets, leading to a cascade of intracellular events. For analogues that target G protein-coupled receptors (GPCRs), such as the µ-opioid receptor (MOR), the binding event initiates a conformational change in the receptor. This change facilitates the activation of intracellular G proteins, which in turn modulate downstream effectors like adenylyl cyclase, leading to the desired pharmacological response.
Beyond opioid receptors, the versatile structure of N-4-piperidinyl propanamides has been adapted to create ligands with high affinity for sigma receptors (σ1 and σ2). nih.gov These receptors are not classic GPCRs but are unique proteins located at the endoplasmic reticulum and plasma membrane, where they are thought to function as molecular chaperones and modulators of ion channels and other signaling proteins. nih.gov The mechanism for sigma receptor ligands involves binding to these sites and influencing a variety of signaling pathways, which can be relevant in neuropsychiatric disorders and cancer. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the propanamide group or the piperidine (B6355638) ring can significantly alter the affinity and selectivity for these different receptor targets.
In Vitro Receptor Binding and Functional Assays
In vitro assays are crucial for characterizing the pharmacological profile of Propanamide, N-4-piperidinyl- analogues. These tests quantify the interaction between the compound and its receptor target in a controlled laboratory setting.
Receptor affinity, a measure of how tightly a ligand binds to a receptor, is a key parameter determined in preclinical studies. It is commonly expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.
Radioligand binding assays are a standard method for determining these values. core.ac.uk For example, in studies of piperidine-based compounds targeting the sigma-1 receptor (S1R), Ki values in the low nanomolar range have been identified, indicating very high affinity. nih.gov One study identified a piperidine derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, with a Ki of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 subtype. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM |
| Haloperidol (Reference Compound) | Sigma-1 (S1R) | 2.5 nM |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (S1R) | 0.96 nM |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (S2R) | 91.8 nM |
This table presents binding affinity data for selected piperidine-based compounds at sigma receptors, demonstrating the high affinity achievable with this chemical scaffold. Data sourced from multiple studies. nih.govnih.gov
Beyond simple affinity, the kinetics of the ligand-receptor interaction—specifically the rates of association (kon) and dissociation (koff)—are increasingly recognized as critical determinants of a drug's action. ibmc.msk.ru The residence time (RT), which is the reciprocal of the dissociation rate (1/koff), describes the average duration a ligand remains bound to its receptor. researchgate.net A longer residence time can lead to a more sustained pharmacological effect, even at low concentrations in the body. ibmc.msk.ruresearchgate.net
Estimating the dissociation rate of unlabeled ligands can be achieved through methods like the 'two-step competition' binding approach. nih.gov This involves pre-incubating the receptor with the unlabeled compound, washing away the excess, and then adding a radioligand to measure how slowly the initial compound dissociates and allows the radioligand to bind. nih.gov Ligands with slow dissociation kinetics (long residence times) can exhibit "kinetic selectivity" for their target, which may be as important as traditional affinity-based selectivity. ibmc.msk.ru
For Propanamide, N-4-piperidinyl- analogues that act on GPCRs, the concept of biased agonism, or functional selectivity, is of paramount importance. Upon activation, a GPCR can signal through two major pathways: the canonical G protein-mediated pathway and the β-arrestin-mediated pathway. nih.gov While G protein signaling is often associated with the primary therapeutic effect, β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades. nih.govnih.gov
A biased agonist selectively activates one of these pathways over the other. nih.gov For example, in the context of opioid receptors, it has been hypothesized that G protein activation is responsible for analgesia, while β-arrestin recruitment may be linked to certain adverse effects. This has spurred the development of G protein-biased MOR agonists. researchgate.net In vitro functional assays, such as those measuring cAMP inhibition (for Gi/o coupling) and direct β-arrestin recruitment (e.g., Tango or PathHunter assays), are used to quantify this bias. nih.govresearchgate.net The goal is to design ligands that preferentially stabilize receptor conformations that favor G protein coupling over β-arrestin engagement. vu.nl Recent studies have shown that G proteins and β-arrestins can also interact directly, adding another layer of complexity to these signaling networks. sciety.org
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating ligand-receptor interactions at an atomic level. dntb.gov.uamdpi.comresearchgate.net These techniques provide insights that are often unattainable through experimental methods alone. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This "binding mode" is crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, docking studies of U-47700, a synthetic opioid, at the µ-opioid receptor identified key hydrogen bond contacts that contribute to its binding affinity. unica.it
Following docking, MD simulations can be employed to observe the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations can reveal how the ligand and receptor mutually adapt their conformations upon binding. unica.it MD simulations have shown that flexible ligands can adopt multiple binding modes within a receptor's binding pocket, and the receptor itself can undergo subtle conformational shifts to accommodate the ligand. unica.itnih.gov These computational workflows can accurately predict ligand-protein dynamics and are instrumental in the rational design of new molecules with desired pharmacological properties. nih.govnih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The molecular structure of Propanamide, N-4-piperidinyl-, also known as Norfentanyl, contains several key functional groups that dictate its interactions with biological targets. nist.gov The molecule's binding affinity and selectivity are significantly influenced by a combination of hydrogen bonds and hydrophobic interactions. The core structure features a propanamide group and a piperidine ring, both of which are critical for establishing these non-covalent interactions.
The propanamide moiety possesses both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for diverse and strong interactions within receptor binding pockets. For instance, computational and crystallographic analyses of related ligands show that the amide C=O bond, typically measuring around 1.23 Å, is a primary site for forming hydrogen bonds with amino acid residues in a receptor. Similarly, the amide N-H group can donate a hydrogen bond, further anchoring the ligand in the active site. The piperidine ring's nitrogen atom also acts as a hydrogen bond acceptor. These interactions are crucial for the orientation and stabilization of the compound within the binding pocket. In related, more complex derivatives, intramolecular hydrogen bonds can also influence the compound's conformation and its intermolecular interactions. cam.ac.uk
Table 1: Potential Non-Covalent Interactions of Propanamide, N-4-piperidinyl-
| Molecular Feature | Type of Interaction | Potential Interacting Partner (in Receptor) | Significance |
|---|---|---|---|
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Amino acid residues (e.g., Tyr, Ser, Thr) | Ligand anchoring and stabilization |
| Amide Nitrogen (N-H) | Hydrogen Bond Donor | Amino acid residues (e.g., Asp, Glu) | Orientation and binding affinity |
| Piperidine Nitrogen | Hydrogen Bond Acceptor | Amino acid residues, structured water | Stabilization of the complex |
| Phenyl Group | Hydrophobic Interaction | Nonpolar amino acids (e.g., Leu, Val, Phe) | Increased binding affinity, displacement of water |
In Vitro and Ex Vivo Studies of Cellular Responses
The cellular effects of compounds based on the Propanamide, N-4-piperidinyl- scaffold are primarily investigated through a variety of in vitro and ex vivo assays. These studies are essential for characterizing the compound's mechanism of action at a cellular level. As this scaffold is the core of potent synthetic opioids like fentanyl, research has focused on its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). smolecule.com
In vitro studies typically utilize cell lines engineered to express specific receptors, such as the mu-opioid receptor. In these systems, the application of N-phenylpropanamide derivatives that contain the N-4-piperidinyl core demonstrates significant interaction with MOR. smolecule.com Functional assays are employed to measure the cellular response following receptor activation. A common method involves quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels—a hallmark of MOR activation by an agonist.
Molecular docking and simulation studies, which provide a theoretical basis for these cellular responses, have been conducted on structurally related compounds. For example, simulations of opioid ligands at the MOR identify key interactions, such as a salt bridge between the ligand's charged amino group and the receptor's aspartate (Asp)147 residue. unica.it The loss or alteration of other interactions, such as hydrogen bonds with residues like tryptophan (Trp)229, can dramatically reduce receptor affinity and, consequently, the cellular response. unica.it
Further in vitro research on other propanamide derivatives has demonstrated modulation of glutamate (B1630785) uptake in primary glia cultures and COS-7 cells expressing specific glutamate transporters. nih.gov While a different target, this highlights the versatility of the propanamide scaffold and the importance of in vitro cellular assays in identifying and characterizing the mechanism of action. Studies on piperidine derivatives have also been conducted on ex vivo nerve-muscle preparations to characterize their effects on neuromuscular transmission, showing that they can act postsynaptically by affecting the sensitivity of end-plate membranes to acetylcholine. nih.gov These types of studies provide crucial data on the functional consequences of receptor interaction at a cellular and tissue level.
Table 2: Summary of Representative In Vitro Findings for Structurally Related Compounds
| Compound Class | Assay Type | Cell/Tissue System | Observed Cellular Response | Reference |
|---|---|---|---|---|
| Fentanyl Derivatives | Receptor Binding Assay | HEK293 cells expressing MOR | High-affinity binding to mu-opioid receptors | smolecule.com |
| Fentanyl Derivatives | Functional Assay (cAMP) | CHO cells expressing MOR | Agonist-induced inhibition of adenylyl cyclase | smolecule.com |
| Piperidine Derivatives | Electrophysiology | Frog nerve-sartorius muscle | Decreased amplitude of miniature end-plate potentials | nih.gov |
| U-compounds (Opioids) | Molecular Dynamics | Simulated MOR in membrane | Ligand binding induces conformational shifts in the receptor | unica.it |
Table of Mentioned Compounds
| Compound Name |
|---|
| Propanamide, N-4-piperidinyl- |
| Norfentanyl |
| Fentanyl |
| Morphine |
| Acetylcholine |
Pharmacokinetic Profiling Adme in Preclinical Models for Propanamide, N 4 Piperidinyl and Analogues
In Vitro Absorption Studies
In vitro models are crucial for predicting the oral absorption of drug candidates. These systems, primarily utilizing cell cultures, offer insights into a compound's ability to permeate the intestinal barrier and its interaction with transport proteins.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption. nih.gov When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium. nih.gov This model allows for the assessment of a compound's permeability through both transcellular (across the cells) and paracellular (between the cells) pathways. nih.gov
Table 1: Representative Apparent Permeability (Papp) Values for Compounds in Caco-2 Cell Monolayers This table is illustrative of typical data obtained from Caco-2 assays. Specific values for Propanamide, N-4-piperidinyl- are not provided in the search results.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Reference Compound |
| Propranolol | >20 | High | Yes |
| Fenoterol | <1.0 | Low | Yes |
| Genistein | 16.68 | High | No wur.nl |
| Wighteone | 0.27 | Low | No wur.nl |
Papp (A→B) refers to permeability from the apical (intestinal lumen side) to the basolateral (blood side) chamber.
The net flux of a compound across the intestinal epithelium is not solely dependent on passive permeability; it is also heavily influenced by active transport proteins. tg.org.au Efflux transporters, such as P-glycoprotein (P-gp), are ATP-dependent pumps that actively extrude xenobiotics from inside the enterocyte back into the intestinal lumen, thereby limiting their absorption and bioavailability. tg.org.aunih.gov P-gp is a key player in drug-drug interactions and can contribute to the development of tolerance to certain centrally-acting agents by limiting their entry into the brain. nih.govnih.gov
The Caco-2 cell model is also used to determine if a compound is a substrate for P-gp. tg.org.au This is achieved by comparing the Papp value in the absorptive (apical to basolateral, A→B) direction with the Papp value in the efflux (basolateral to apical, B→A) direction. An efflux ratio (Papp(B→A) / Papp(A→B)) significantly greater than 2 is indicative of active efflux. springernature.com Numerous studies have demonstrated that many opioid analgesics, which share structural similarities with Propanamide, N-4-piperidinyl-, are substrates for P-gp. nih.govnih.gov For instance, research on meperidine analogues showed that N-substituents significantly influence P-gp substrate activity. nih.gov
Table 2: Example of Efflux Ratio Determination in Caco-2 Cells This table illustrates the method for identifying P-gp substrates. Data is representative and not specific to Propanamide, N-4-piperidinyl-.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate? |
| Test Compound X | 1.5 | 9.0 | 6.0 | Yes |
| Control (Propranolol) | 25.0 | 24.5 | ~1.0 | No |
In Vitro and In Vivo Distribution Assessment Methodologies
Understanding a drug's distribution is key to predicting its efficacy and potential for off-target effects. Distribution is assessed using both in vitro and in vivo methods.
In vitro, plasma protein binding (PPB) is a critical parameter. The unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution into tissues and subsequent metabolism and excretion. Equilibrium dialysis is a common technique used to determine the extent of PPB. nih.gov For example, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a potential PDE5 inhibitor, found it was highly bound to plasma proteins in rats (96.2%), dogs (99.6%), and humans (99.4%). nih.gov
In vivo distribution studies are typically conducted in animal models, such as rats or mice, to determine the extent and rate of a compound's dissemination into various tissues and organs. nih.gov These studies often involve administering a radiolabeled version of the compound to track its location and concentration over time. For example, the preclinical evaluation of 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, a sigma receptor-specific ligand, involved tissue distribution studies in nude mice bearing human prostate tumors. nih.gov The concentration of the compound was measured in various tissues at different time points, revealing that the tumor had the highest percentage of the injected dose per gram (%ID/g) at 4 and 24 hours post-injection. nih.gov This methodology allows for the characterization of tissue penetration, including crossing the blood-brain barrier, and identifying potential sites of accumulation.
Table 3: Example of In Vivo Tissue Distribution Data for 2-[125I]BP in Tumor-Bearing Nude Mice (%ID/g) Data from a study on a Propanamide, N-4-piperidinyl- analogue, illustrating tissue distribution assessment. nih.gov
| Tissue | 4 hours | 24 hours |
| Blood | 0.25 ± 0.04 | 0.02 ± 0.00 |
| Heart | 0.40 ± 0.14 | 0.03 ± 0.01 |
| Lungs | 0.61 ± 0.19 | 0.05 ± 0.01 |
| Liver | 1.14 ± 0.32 | 0.08 ± 0.02 |
| Kidneys | 0.74 ± 0.15 | 0.06 ± 0.01 |
| Muscle | 0.21 ± 0.03 | 0.02 ± 0.00 |
| Brain | 0.43 ± 0.03 | 0.02 ± 0.00 |
| Tumor | 2.00 ± 0.05 | 0.15 ± 0.04 |
Metabolism Studies in Preclinical Systems
Metabolism is a primary route of elimination for many drugs and a key determinant of their duration of action and potential for toxicity. In vitro systems are routinely used to assess metabolic liability early in the drug discovery process.
Metabolic stability is defined as the susceptibility of a compound to biotransformation, typically assessed by measuring the rate of its disappearance over time when incubated with a metabolically active system. springernature.com Liver microsomes and S9 fractions are the most commonly used subcellular systems. springernature.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. springernature.com The S9 fraction is the supernatant from a liver homogenate centrifuged at 9000g and contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions. sciex.com
In these assays, the test compound is incubated with the subcellular fraction and necessary cofactors (e.g., NADPH for CYP enzymes). nih.gov The concentration of the parent compound is monitored over time using methods like LC-MS/MS. springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov These values help in ranking compounds and predicting their in vivo hepatic clearance. researchgate.net For instance, a study on piperidine (B6355638) analogues for a dopamine (B1211576) transporter inhibitor program found that replacing a piperazine (B1678402) ring with a piperidine ring improved metabolic stability in rat liver microsomes. nih.gov Another study on a potential PDE5 inhibitor found that after a 60-minute incubation with liver microsomes, the percentage of the parent compound remaining was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, indicating significant species differences in metabolic rate. nih.gov
Table 4: Representative Metabolic Stability Data in Liver Microsomes This table illustrates typical data from in vitro metabolic stability assays. Data is not specific to Propanamide, N-4-piperidinyl- but is representative of similar compounds.
| Species | % Parent Remaining (60 min) | In Vitro t½ (min) | In Vitro CLint (mL/min/mg protein) |
| Human | 42.0 | 75.3 | 0.0214 |
| Rat | 42.8 | 76.5 | 0.0233 |
| Dog | 0.8 | 5.7 | 0.1204 |
Data adapted from a study on NHPPC. nih.gov
While subcellular fractions are useful for assessing metabolic stability, they may not provide a complete picture of metabolism as they lack the full complement of enzymes and cofactors present in intact cells. sciex.com Cryopreserved hepatocytes are considered a more comprehensive in vitro model as they contain a full suite of Phase I and Phase II metabolic enzymes and transporters, allowing for more complete metabolite profiling. nih.goveuropa.eu
In these studies, the parent compound is incubated with suspended or plated hepatocytes, and samples are analyzed over time by high-resolution mass spectrometry to detect and identify metabolites. nih.gov This allows for the elucidation of metabolic pathways. For compounds containing a piperidine ring, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and amide hydrolysis. nih.govnih.gov For example, the metabolism of fentanyl, a complex propanamide N-4-piperidinyl derivative, primarily involves N-dealkylation to form norfentanyl (Propanamide, N-phenyl-N-4-piperidinyl-). researchgate.net Studies on piperine, which also contains a piperidine ring, using hepatocytes identified metabolites formed through hydroxylation, opening of the piperidine ring, and subsequent conjugation reactions. nih.gov
Table 5: Common Metabolic Pathways for N-Substituted Piperidine Compounds Based on general knowledge of fentanyl and piperidine metabolism. nih.govnih.govresearchgate.net
| Metabolic Reaction | Description | Potential Metabolite of Propanamide, N-4-piperidinyl- Analogues |
| N-dealkylation | Cleavage of the bond between the piperidine nitrogen and its substituent. | Propanamide, N-phenyl-N-4-piperidinyl- (from fentanyl) |
| Hydroxylation | Addition of a hydroxyl (-OH) group, often on the piperidine or phenyl rings. | Hydroxylated analogues |
| Amide Hydrolysis | Cleavage of the propanamide bond. | N-4-piperidinylaniline and propionic acid |
| Oxidation | Further oxidation of hydroxylated metabolites. | Carboxylic acid derivatives |
Reaction Phenotyping of Drug-Metabolizing Enzymes
Reaction phenotyping is the process of identifying the specific enzymes responsible for the metabolism of a drug candidate. For Propanamide, N-4-piperidinyl- analogues, particularly the extensively studied compound Fentanyl, the cytochrome P450 (CYP) system plays a central role.
In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for the metabolism of Fentanyl. nih.govnih.govmssm.eduresearchgate.net The principal metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, which results in the formation of Norfentanyl, a largely inactive metabolite. nih.govnih.govmssm.edunih.gov This conversion is a major determinant of Fentanyl's clearance and pharmacokinetic profile. researchgate.net
In addition to the liver, metabolism also occurs in the small intestine. Studies with human duodenal microsomes have shown that CYP3A4 in the gut wall also contributes to the first-pass metabolism of Fentanyl, with N-dealkylation to Norfentanyl being the predominant route in this organ as well. nih.govduke.edu
While N-dealkylation is the major pathway, other minor metabolic routes have been identified for Fentanyl and its analogues. These include:
Amide hydrolysis: This pathway leads to the formation of despropionylfentanyl. nih.gov
Hydroxylation: This can occur at various positions on the molecule, including the phenethyl moiety and the piperidine ring, leading to metabolites like hydroxyfentanyl. nih.govnih.gov Hydroxyfentanyl can then undergo further N-dealkylation to form hydroxynorfentanyl. nih.gov
The metabolic profile can shift depending on the specific analogue. For instance, for Furanylfentanyl, amide hydrolysis and dihydrodiol formation are major biotransformation pathways, while N-dealkylation plays a more minor role compared to Fentanyl. diva-portal.org In contrast, analogues like Acetylfentanyl and Acrylfentanyl are metabolized similarly to Fentanyl, with N-dealkylation and hydroxylation being predominant pathways. diva-portal.org
| Compound | Primary Enzyme(s) | Major Metabolic Pathway(s) | Major Metabolite(s) |
|---|---|---|---|
| Fentanyl | CYP3A4, CYP3A5 nih.gov | N-dealkylation nih.govmssm.edu | Norfentanyl nih.gov |
| Acetylfentanyl | CYP450 enzymes nih.gov | N-dealkylation, Hydroxylation diva-portal.org | Acetyl Norfentanyl nih.gov |
| Sufentanil | CYP450 enzymes nih.gov | N-dealkylation, Aromatic Hydroxylation nih.gov | Norsufentanil nih.gov |
| Butyrfentanyl | CYP450 enzymes nih.gov | Hydroxylation, N-dealkylation, Amide Hydrolysis nih.gov | Multiple hydroxylated metabolites |
| Furanylfentanyl | CYP450 enzymes | Amide Hydrolysis, Dihydrodiol formation diva-portal.org | 4-ANPP, Dihydrodiol metabolite diva-portal.org |
| Remifentanil | Non-specific esterases (blood and tissue) frontiersin.org | Ester Hydrolysis frontiersin.org | Remifentanil acid frontiersin.org |
In Vitro to In Vivo Extrapolation (IVIVE) Methodologies for Metabolic Clearance
In vitro to in vivo extrapolation (IVIVE) is a predictive methodology that uses data from in vitro experiments to estimate the in vivo pharmacokinetic parameters of a drug, particularly metabolic clearance. nih.govwuxiapptec.com This approach is essential in early drug development to forecast human pharmacokinetics before clinical trials.
The process typically begins with determining the intrinsic clearance (CLint) in in vitro systems like human liver microsomes or hepatocytes. nih.gov For compounds in the Propanamide, N-4-piperidinyl- class, this involves incubating the compound with these systems and measuring the rate of metabolite formation (e.g., Norfentanyl) or parent drug depletion over time. mssm.edu
Once the in vitro CLint is determined, it is scaled to predict the in vivo hepatic clearance (CLh). Various mathematical models are used for this extrapolation, with the "well-stirred" model being one of the most common. wuxiapptec.com This model integrates several physiological and drug-specific parameters to predict clearance.
| Parameter | Description | Source |
|---|---|---|
| Intrinsic Clearance (CLint, in vitro) | The metabolic capacity of the liver enzymes, measured in vitro. | Human Liver Microsomes, Hepatocytes |
| Microsomal Protein per Gram of Liver (MPPGL) | Scaling factor to extrapolate from mg of microsomal protein to a whole liver. | Literature values |
| Liver Weight | Average human liver weight. | Physiological data |
| Hepatic Blood Flow (Qh) | The rate of blood flow to the liver, which can be rate-limiting for high-clearance drugs. | Physiological data |
| Fraction Unbound in Plasma (fu,p) | The fraction of the drug not bound to plasma proteins, which is available for metabolism. | In vitro plasma protein binding assays |
Despite its utility, IVIVE faces challenges. A common issue is the underprediction of in vivo clearance from in vitro data, which has been observed for 60-80% of drugs evaluated in some studies. nih.gov This discrepancy can arise from several factors, including suboptimal in vitro assay conditions, errors in scaling factors, or the involvement of extrahepatic metabolism or transport processes not captured by liver-based in vitro systems. escholarship.org For opioids, combining IVIVE with physiologically-based pharmacokinetic (PBPK) modeling has been shown to be a useful tool for generating reliable pharmacokinetic predictions. nih.gov
Excretion Pathways and Clearance Mechanisms in Animal Models
Understanding how a drug and its metabolites are eliminated from the body is a cornerstone of pharmacokinetic profiling. In animal models, Fentanyl and its analogues are cleared primarily through extensive metabolism followed by the excretion of metabolites. johnshopkins.edunih.gov
Studies in rats have shown that after administration, Fentanyl is widely distributed to various tissues, including the brain, lungs, liver, kidneys, and fat. nih.govnih.gov The primary route of elimination is the urinary excretion of metabolites. johnshopkins.edu Very little of the parent drug is excreted unchanged; for Fentanyl, this accounts for less than 8% of the administered dose. diva-portal.org The majority of the dose is recovered in urine and feces as metabolites within 72 hours. diva-portal.org
The main degradation pathway in vivo in rats is oxidative desalkylation, leading to the formation of Norfentanyl. nih.gov This metabolite can be detected in rat urine for up to 72 hours following administration. nih.gov Other metabolites are formed in smaller quantities. nih.gov The clearance of these compounds can be influenced by factors that affect diuresis and urinary pH. nih.gov
| Species | Primary Excretion Route | % Excreted Unchanged (Urine) | Major Excreted Metabolite | Reference |
|---|---|---|---|---|
| Rat | Urine and Feces | <8% | Norfentanyl | diva-portal.orgfrontiersin.orgnih.gov |
In Silico ADME Prediction Models and Physiologically-Based Pharmacokinetic (PBPK) Modeling
In silico tools are increasingly used to predict the ADME properties of drug candidates, reducing the reliance on extensive early-stage animal and in vitro testing. springernature.comsci-hub.se These computational models use a compound's chemical structure to predict various pharmacokinetic parameters. For Propanamide, N-4-piperidinyl- analogues, web-based platforms like SwissADME and ADMETlab can predict properties such as intestinal absorption, blood-brain barrier permeability, and interaction with CYP enzymes. nrfhh.comresearchgate.netmdpi.com
Physiologically-based pharmacokinetic (PBPK) modeling represents a more sophisticated in silico approach. PBPK models are mechanistic mathematical models that simulate the ADME processes of a drug within a virtual representation of human or animal physiology. mdpi.com These models integrate drug-specific data (e.g., solubility, lipophilicity, in vitro metabolism rates) with system-specific physiological data (e.g., organ volumes, blood flow rates, enzyme abundance). researchgate.net
PBPK models have been successfully developed for Fentanyl and its primary metabolite Norfentanyl using software platforms like PK-Sim® and the Simcyp® Simulator. nih.govnih.govcertara.comcertara.com These models can:
Predict plasma concentration-time profiles in various populations, including adults and children. nih.govfraunhofer.denih.gov
Estimate the fraction of a dose that is metabolized via specific pathways. For instance, a Fentanyl PBPK model predicted that approximately 33% of a dose is metabolized to Norfentanyl, while about 7% is excreted unchanged in the urine. mdpi.comnih.govnih.govresearchgate.net
Simulate the effects of drug-drug interactions, for example, by incorporating the inhibitory effects of other drugs on CYP3A4. fraunhofer.de
Extrapolate pharmacokinetics across different routes of administration and from one species to another. researchgate.net
| Parameter Category | Specific Parameters |
|---|---|
| Physicochemical | Molecular Weight, pKa, LogP, Solubility |
| Absorption | Permeability (e.g., from Caco-2 assays) |
| Distribution | Blood-to-plasma ratio, Plasma protein binding (fu,p), Tissue-to-plasma partition coefficients |
| Metabolism | In vitro intrinsic clearance (CLint) for CYP3A4 and other relevant enzymes (Vmax, Km) |
| Excretion | Renal clearance |
| System (Physiology) | Organ volumes, Blood flow rates, CYP enzyme abundance |
Species Comparison in Preclinical ADME Studies
Preclinical animal models are essential for evaluating the ADME properties of new drug candidates before human trials. However, significant species differences in drug metabolism can complicate the extrapolation of animal data to humans. nih.govsemanticscholar.org
For Propanamide, N-4-piperidinyl- analogues, while the general metabolic pathways like N-dealkylation are often conserved across species, the rates and relative importance of these pathways can vary. diva-portal.org These differences are largely due to interspecies variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP450 isoforms such as CYP1A, CYP2C, CYP2D, and CYP3A. nih.govrug.nl This necessitates caution when extrapolating metabolic data from animal models to humans. semanticscholar.org
Studies comparing Fentanyl pharmacokinetics have noted differences between rats and humans. researchgate.net Even within a species, factors like age can significantly alter metabolism. For example, in vitro studies using human liver microsomes showed that the formation rate of Norfentanyl from Fentanyl is significantly lower in infants and young children compared to adults, which is consistent with the lower expression of CYP3A4 in younger populations. pedsanesthesia.org Conversely, some pharmacokinetic parameters may be similar; studies in rats found no significant difference in Fentanyl's pharmacokinetic profile between males and females. researchgate.net
| Species | Primary Metabolizing Enzyme | Major Metabolic Pathway | Key Considerations |
|---|---|---|---|
| Human | CYP3A4 nih.gov | N-dealkylation nih.gov | Metabolism occurs in liver and intestine. nih.gov Significant age-dependent differences in metabolic rate. pedsanesthesia.org |
| Rat | CYP enzymes | Oxidative N-dealkylation nih.gov | Known differences in metabolic activity compared to humans. researchgate.net |
Analytical and Computational Chemistry for Propanamide, N 4 Piperidinyl Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of Propanamide, N-4-piperidinyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Propanamide, N-4-piperidinyl-, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of Propanamide, N-4-piperidinyl- displays characteristic signals that correspond to the distinct protons in the propanamide and piperidinyl moieties. The chemical shifts of the piperidine (B6355638) ring protons can provide insights into the ring's conformation. Typically, the methylene (CH₂) groups of the piperidine ring produce signals in the range of δ 1.2–1.5 ppm. The N-H proton of the amide and the piperidine amine proton give rise to distinct signals, the positions of which can be influenced by the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Propanamide, N-4-piperidinyl- gives a distinct signal. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum.
Interactive Data Table: Predicted NMR Data for Propanamide, N-4-piperidinyl-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide N-H | Variable | N/A |
| Piperidine N-H | Variable | N/A |
| Piperidine CH (α to NH) | ~2.8-3.0 | ~45-50 |
| Piperidine CH₂ (β to NH) | ~1.4-1.6 | ~30-35 |
| Propanamide CH₂ | ~2.1-2.3 | ~30-35 |
| Propanamide CH₃ | ~1.0-1.2 | ~10-15 |
| Amide C=O | N/A | ~170-175 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of Propanamide, N-4-piperidinyl-.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For Propanamide, N-4-piperidinyl- (C₈H₁₆N₂O), the expected exact mass can be precisely calculated. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is often observed.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation by analyzing the masses of the fragment ions.
Interactive Data Table: Mass Spectrometry Data for Propanamide, N-4-piperidinyl-
| Parameter | Value | Technique |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | - |
| [M+H]⁺ (m/z) | ~157.13 | HRMS (ESI+) |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in Propanamide, N-4-piperidinyl- by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of Propanamide, N-4-piperidinyl- will exhibit characteristic absorption bands for the amide and amine functional groups. A strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) is typically observed around 1650 cm⁻¹. The N-H stretching vibrations of the amide and the secondary amine in the piperidine ring usually appear as one or more bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration can be seen at approximately 1550 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Propanamide, N-4-piperidinyl-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide & Amine N-H | Stretch | 3300-3500 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| Amide C=O | Stretch | ~1650 |
| N-H | Bend | ~1550 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Organic compounds containing chromophores, such as carbonyl groups and aromatic rings, absorb light in the UV-Vis region. The UV-Vis spectrum of Propanamide, N-4-piperidinyl- is expected to show absorption bands corresponding to n→π* and π→π* electronic transitions of the amide chromophore. nih.gov The wavelength of maximum absorption (λmax) is a key parameter obtained from the UV-Vis spectrum. While the piperidine ring itself does not have strong UV absorption, the amide group will exhibit characteristic absorption. The exact λmax can be influenced by the solvent used for the analysis.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of Propanamide, N-4-piperidinyl- from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. libretexts.orgnih.gov
For the analysis of Propanamide, N-4-piperidinyl-, a polar stationary phase, such as silica gel coated on a glass or aluminum plate, is typically used. nih.govannamalaiuniversity.ac.in A sample of the compound dissolved in a suitable solvent is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a mobile phase, which is a solvent or a mixture of solvents. annamalaiuniversity.ac.in As the mobile phase ascends the plate via capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. chemistryhall.com
The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. Due to the presence of the polar amide and amine groups, Propanamide, N-4-piperidinyl- is a relatively polar compound.
After development, the separated spots on the TLC plate can be visualized. If the compound is not colored, visualization can be achieved using a UV lamp, as the compound may fluoresce or quench the fluorescence of a dye incorporated into the stationary phase. libretexts.orgchemguide.co.uk Alternatively, chemical staining agents, such as iodine vapor or a ninhydrin solution, can be used to render the spots visible. chemguide.co.uk The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes. chemistryhall.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Propanamide, N-4-piperidinyl- and its related compounds. The development of stability-indicating HPLC methods is crucial for accurately determining the presence of the active compound and distinguishing it from impurities and degradation products.
Research has led to the establishment of validated, isocratic, reversed-phase HPLC methods specifically designed for this purpose. One such method was developed to improve upon the resolution limitations of existing USP methods, particularly in separating N-phenyl-N-(4-piperidinyl)propionamide (PPA) from its parent compound, fentanyl nih.gov. Effective separation is achieved through careful selection of the stationary phase, mobile phase composition, and detection wavelength, ensuring the method's specificity and stability-indicating properties nih.gov.
Table 1: Example HPLC Method Parameters for Analysis of Fentanyl and Related Substances
| Parameter | Conditions |
| Stationary Phase | Inertsil C8, 5 µm column (25 cm x 4.6 mm) nih.gov |
| Mobile Phase | Aqueous perchloric acid (0.23%, w/v) : Acetonitrile (65:35, v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm nih.gov |
| Mode | Isocratic, Reversed Phase nih.gov |
This method successfully separates PPA and other known process impurities from the active pharmaceutical ingredient, demonstrating its suitability for quality control and stability studies nih.gov.
Advanced Computational Modeling Techniques
Computational modeling has become an indispensable tool in the study of Propanamide, N-4-piperidinyl- and its analogs, providing insights into their chemical properties and biological activities at a molecular level.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules like Propanamide, N-4-piperidinyl-. Methods such as Density Functional Theory (DFT) are used to predict molecular geometries, vibrational frequencies, and electronic properties. For instance, GIAO/B3LYP calculations have been successfully used to compare experimentally obtained 13C chemical shifts from NMR spectroscopy with theoretically calculated absolute shieldings for fentanyl and its analogs nih.gov. This approach helps in verifying molecular structures, such as identifying the protonation site on the piperidine ring nih.gov. Furthermore, DFT calculations are instrumental in assigning peaks in Raman spectra, which is crucial for the structural identification of these compounds news-medical.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogs of Propanamide, N-4-piperidinyl-, QSAR studies are vital for understanding how structural modifications influence their analgesic potency and receptor binding affinity bg.ac.rsnih.govsemanticscholar.orgeurekaselect.com.
Studies have shown that substitutions on the piperidine ring significantly impact activity. For example, groups larger than a methyl at the 3-position of the piperidine ring tend to decrease analgesic potency, suggesting that steric factors play a critical role bg.ac.rsnih.gov. In contrast, for substitutions at the 4-position, both potency and duration of action appear to be influenced primarily by steric requirements rather than the chemical nature of the substituent bg.ac.rsnih.govsemanticscholar.org. These findings are used to build predictive QSAR models that can facilitate the identification and classification of new potent μ-opioid receptor ligands mdpi.com. The models are developed using large datasets of analogs and validated statistically to ensure their descriptive and predictive capabilities mdpi.com.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a powerful computational method used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This technique is extensively used to study the interaction of Propanamide, N-4-piperidinyl- derivatives with the μ-opioid receptor plos.orgnih.gov. By simulating the binding process, researchers can predict the binding affinity and understand the key molecular interactions responsible for the compound's activity.
Docking studies have successfully correlated calculated binding scores with experimentally determined binding affinities (Ki values) for a range of fentanyl analogs plos.orgnih.gov. These models can distinguish between structural features that increase or decrease binding affinity. For example, modifications at the 4-position of the piperidine ring can increase affinity, while removal of the N-phenethyl group significantly reduces it plos.orgnih.gov. The docking poses reveal crucial interactions, such as the formation of a salt bridge between the protonated amine of the ligand and the negatively charged sidechain of the Asp147 residue in the receptor plos.orgdrugbank.com. This approach allows for the rapid screening of new, uncharacterized analogs to predict their potential potency plos.orgnih.gov.
Table 2: Correlation of Docking Scores with Experimental Binding Affinities for Fentanyl Analogs
| Compound | Experimental Ki (nM) | Predicted Binding Regime | Average Docking Score (ADS) |
| Lofentanil | < 1 | Strong Binder | < -9.9 |
| Carfentanil | < 1 | Strong Binder | < -9.9 |
| Fentanyl | 1 - 100 | Moderate Binder | -9.8 to -8.4 |
| N-Methyl Fentanyl | > 100 | Weak Binder | > -8.4 |
| (Data derived from studies correlating experimental binding affinity with calculated docking scores for fentanyl analogs at the μ-opioid receptor) plos.orgnih.govplos.orgresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-receptor complexes. For Propanamide, N-4-piperidinyl- analogs, MD simulations are used to explore the conformational landscape and identify "bioactive" conformations—the specific shapes the molecules adopt when binding to their target drugbank.comumn.edu.
These simulations have revealed that the most potent fentanyl derivatives typically adopt an extended conformation, while less active analogs favor more compact arrangements drugbank.comumn.edu. MD simulations are also used to refine the results of molecular docking by modeling the flexibility of both the ligand and the receptor, leading to more accurate predictions of binding modes and affinities researchgate.net. Furthermore, techniques like umbrella sampling MD can be used to study complex processes, such as the permeation of these molecules across cell membranes, which is crucial for understanding how they reach their molecular targets acs.org. Systematic computational studies combining metadynamics and long-timescale MD simulations help characterize the free energy landscape of different conformations and how they are accommodated within the receptor's binding pocket nih.gov.
Cheminformatics and Database Utilization in Compound Characterization
Cheminformatics combines computational methods with chemical information to support drug discovery and forensic analysis. The characterization of Propanamide, N-4-piperidinyl- and its analogs relies heavily on the use of specialized chemical databases and cheminformatics tools mdpi.comnih.gov.
Governmental and forensic databases, such as the Drug Enforcement Administration's (DEA) Automated Reports and Consolidated Ordering System (ARCOS) and the National Forensic Laboratory Information System (NFLIS), are utilized to track the distribution and prevalence of fentanyl-related compounds medrxiv.orgnih.gov. These databases provide crucial data for public health surveillance and law enforcement medrxiv.orgnih.gov.
In research, chemoinformatic workflows are used to analyze and characterize large compound libraries nih.govresearchgate.net. These tools allow for the systematic profiling of physicochemical properties, chemical diversity, and ADME/Tox properties of new analogs mdpi.com. Advanced software platforms can even automate the detection and tentative identification of "unknown" or novel analogs in complex samples analyzed by high-resolution mass spectrometry, without relying on existing spectral libraries researchgate.net. This is achieved by comparing experimental data against theoretical molecular ions of potential modifications to the core Propanamide, N-4-piperidinyl- structure, followed by automated interpretation of fragmentation data to elucidate the structure researchgate.net.
Q & A
Basic Questions
Q. What is the molecular structure and IUPAC nomenclature of Propanamide, N-4-piperidinyl-?
- Methodological Answer : The compound is systematically named N-phenyl-N-(piperidin-4-yl)propanamide , with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with a propanamide group linked to a phenyl moiety. The IUPAC-standard InChIKey (PMCBDBWCQQBSRJ-UHFFFAOYSA-N ) and CAS Registry Number (1609-66-1 ) are critical for unambiguous identification in databases and literature .
Q. What synthetic methodologies are commonly employed for Propanamide, N-4-piperidinyl-?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the piperidinyl intermediate via nucleophilic substitution or reductive amination.
- Step 2 : Amidation using propionyl chloride or activated esters under anhydrous conditions (e.g., DMF as solvent, DIEA as base).
- Step 3 : Purification via column chromatography or recrystallization. A study by McClure et al. highlights challenges in optimizing yields, particularly when introducing methoxycarbonyl groups, and recommends palladium-catalyzed cross-coupling for regioselectivity .
Q. Which spectroscopic techniques are suitable for characterizing Propanamide, N-4-piperidinyl-?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]⁺ at m/z 233.17) .
- NMR : ¹H/¹³C NMR resolves piperidine ring conformations and amide proton environments (e.g., δ 1.2–1.5 ppm for piperidine CH₂ groups) .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields across different methodologies?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, McClure et al. reported lower yields (~40%) when using methoxycarbonyl anion equivalents compared to Taber’s method (~65%) . To resolve this:
- Experimental Design : Conduct a Design of Experiments (DoE) to test variables (e.g., catalyst type, stoichiometry).
- Mechanistic Analysis : Use in situ IR or LC-MS to monitor intermediate formation and side reactions.
- Comparative Studies : Benchmark against patented routes (e.g., Janssen’s U.S. Patent 3,141,823) to identify critical steps .
Q. What computational and crystallographic tools elucidate hydrogen bonding patterns in Propanamide, N-4-piperidinyl-?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs in piperidine-amide interactions) .
- SHELX Refinement : Use SHELXL for single-crystal X-ray diffraction to resolve bond lengths and angles. For example, the amide C=O bond typically measures ~1.23 Å .
- DFT Calculations : Simulate IR spectra (B3LYP/6-31G*) to validate experimental data, as demonstrated for squaric acid derivatives .
Q. How do structural modifications (e.g., trifluoromethyl groups) influence the biochemical activity of Propanamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., CF₃, OCH₃) at the phenyl or piperidine ring and assess binding affinity via:
- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases).
- Molecular Docking : Use AutoDock Vina to predict interactions with active sites.
- Pharmacokinetic Profiling : Compare lipophilicity (logP) and metabolic stability (e.g., microsomal half-life) of derivatives. Trifluoromethyl groups enhance metabolic stability by reducing cytochrome P450 oxidation .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting crystallographic data on Propanamide derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space groups may stem from polymorphism or solvent inclusion.
- Validation Steps :
Re-refine raw diffraction data with SHELXL .
Compare thermal displacement parameters (B-factors) to assess disorder.
Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Experimental Design Considerations
Q. What strategies optimize the synthesis of Propanamide, N-4-piperidinyl- for high-throughput applications?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times.
- Automated Purification : Use preparative HPLC with UV-triggered fraction collection.
- Quality Control : Pair LC-MS with evaporative light scattering detection (ELSD) for real-time purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
